![molecular formula C19H16N4O B2859893 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-84-4](/img/structure/B2859893.png)
5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
“5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves a one-pot reaction under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . The reaction tolerated a range of primary amines, including anilines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a bioisostere of hypoxanthine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carried out under microwave irradiation . The reaction selectively affords 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
- Study Overview: A study by (Nagaraju et al., 2020) involved the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives. These compounds were tested for antiproliferative activity against various cancer cell lines.
- Key Findings: This research demonstrated selective cytotoxicity of synthesized compounds to cancer cells compared to normal cells, indicating potential applications in cancer treatment.
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines
- Study Overview: Research by (Abdel-Gawad et al., 2003) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines for antimicrobial activity.
- Key Findings: Some of the synthesized compounds exhibited antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents.
Pyrimidine Derivatives in Surface Coating and Printing Ink
- Study Overview: A study conducted by (El‐Wahab et al., 2015) explored the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink for antimicrobial effects.
- Key Findings: The incorporation of these compounds enhanced the antimicrobial properties of coatings and inks, indicating their potential in surface protection applications.
Nonsteroidal Antiinflammatory Applications
- Study Overview: Research by (Auzzi et al., 1983) investigated pyrazolo[1,5-a]pyrimidines for antiinflammatory properties.
- Key Findings: Some compounds in this class exhibited significant antiinflammatory activities and were devoid of ulcerogenic activity, highlighting their potential as safer nonsteroidal antiinflammatory drugs.
Synthesis and Evaluation of Antiproliferative Activity
- Study Overview: A study by (Nagaraju et al., 2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against cancer cells.
- Key Findings: This study again highlighted the selective cytotoxicity of these compounds towards cancer cells, supporting their potential use in cancer therapy.
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest, thereby inhibiting the growth of tumor cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .
Future Directions
The future directions for “5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, further studies could explore its potential in treating other diseases where protein kinases play a key role .
properties
IUPAC Name |
5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJBBVBHDUTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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